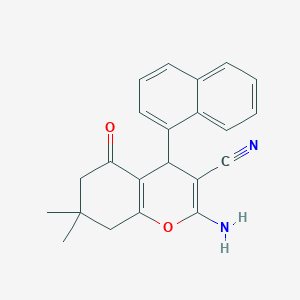
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as DEPTOR, is a protein that plays a crucial role in regulating the mTOR signaling pathway. The mTOR pathway is involved in various cellular processes such as cell growth, proliferation, and survival. DEPTOR has been identified as a promising target for cancer therapy, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
Mechanism of Action
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide inhibits the mTOR pathway by binding to and inhibiting the activity of mTORC1 and mTORC2 complexes. This leads to the downregulation of various downstream targets of the mTOR pathway, including proteins involved in cell growth, proliferation, and survival. The inhibition of the mTOR pathway by this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to sensitize cancer cells to chemotherapy, leading to increased cell death. Additionally, this compound has been found to regulate glucose metabolism and insulin signaling, indicating its potential as a target for diabetes therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments include its specificity for the mTOR pathway and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide. These include:
1. Further optimization of the synthesis method to increase the yield and purity of the product.
2. Investigation of the potential of this compound as a target for diabetes therapy.
3. Development of this compound-based therapies for cancer treatment.
4. Investigation of the potential of this compound as a target for other diseases, such as neurodegenerative diseases.
5. Development of this compound inhibitors for the study of the mTOR pathway and its downstream targets.
In conclusion, this compound is a promising target for cancer therapy, and its synthesis, mechanism of action, and biochemical effects have been extensively studied. Further research on this compound could lead to the development of novel therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl) butanoic acid with 4-ethoxyaniline in the presence of a coupling reagent. The reaction yields this compound, which is the final product. The synthesis method has been optimized to increase the yield and purity of the product.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential as a target for cancer therapy. It has been found to inhibit the mTOR pathway, which is often overactive in cancer cells. By inhibiting the mTOR pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. This compound has also been found to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-23-15-7-5-14(6-8-15)18-16(21)9-10-17(22)20-13(3)11-12(2)19-20/h5-8,11H,4,9-10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFCRQTUIVOMQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)
![Methyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465855.png)
![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)
![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)

![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)
![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)

![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)
![3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B465960.png)

![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)
![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)